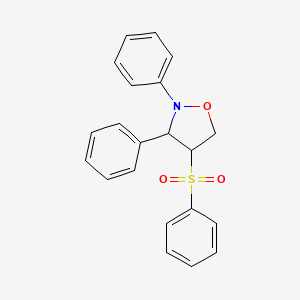

4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine, also known as BDPO, is a heterocyclic organic compound with a broad range of applications in the fields of organic synthesis, drug design, and medicinal chemistry. It is a versatile building block for the synthesis of a variety of compounds with unique and interesting properties. BDPO has been used as a starting material for the synthesis of a number of pharmaceuticals, including inhibitors of the enzyme monoamine oxidase (MAO). It has also been used in the synthesis of novel materials for drug delivery systems and for the development of new catalysts for organic reactions. In addition, BDPO has been used in the synthesis of a number of potential therapeutic agents, such as anti-inflammatory, anti-cancer, and anti-viral agents.

科学的研究の応用

Hypoglycemic Agents

Compounds structurally related to oxazolidines, such as benzyloxazolidine-2,4-diones, have been investigated for their potential as hypoglycemic agents. These compounds, especially those containing oxazole-based side chains, demonstrated the ability to lower blood glucose levels in genetically obese mice. The incorporation of benzofuran structural elements significantly enhanced their in vivo potency, indicating their potential application in managing diabetes or related metabolic disorders (R. L. Dow et al., 1991).

Organic Pigments and Intermediates

Research on benzidine analogs, including those with oxazolidine structures, has been directed towards designing nonmutagenic colorants. Substituents in specific positions of the oxazolidine ring have been shown to significantly reduce or eliminate mutagenic activity. These findings have implications for the development of safer pigments and dyes in the textile and printing industries (David Hinks et al., 2000).

Organic Synthesis

The use of azomethine ylides in the synthesis of oxazolidines has been explored, providing a route to valuable syn-β-aryl-β-hydroxy-α-amino esters. These findings are significant for the synthesis of complex organic molecules, highlighting the versatility of oxazolidines as intermediates in organic synthesis (B. Seashore-Ludlow et al., 2010).

Anticancer Activity

Oxazolidine derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines. Compounds derived from 3-acetyl-1'-benzenesulfonylindole, for instance, have shown selective cytotoxicity, indicating their potential as anticancer agents. This research demonstrates the applicability of oxazolidine derivatives in medicinal chemistry for developing new therapeutic agents (Dalip Kumar et al., 2010).

Nonlinear Optical Materials

Stilbazolium derivatives of benzenesulfonates, including those with oxazolidine structures, have been synthesized for applications in nonlinear optics. These compounds exhibit properties favorable for large nonlinear optical and electro-optical effects, suggesting their use in optical switching devices and other photonic applications (Z. Yang et al., 2005).

作用機序

Target of Action

Similar compounds such as 4-(2-aminoethyl)benzenesulfonyl fluoride (aebsf) are known to target serine residues in proteins . These targets play a crucial role in the function of various enzymes, including proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .

Mode of Action

4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine likely interacts with its targets through a mechanism similar to other sulfonyl fluorides. Sulfonyl fluorides, such as AEBSF, are known to covalently modify the hydroxyl group of serine residues, causing an additional mass to be added to each modified residue . This modification can inhibit the function of the target protein, particularly if the target is an enzyme and the modified residue is involved in the enzyme’s active site.

Pharmacokinetics

Similar compounds such as aebsf are known to be water-soluble , which could impact their bioavailability and distribution within the body.

特性

IUPAC Name |

4-(benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3S/c23-26(24,19-14-8-3-9-15-19)20-16-25-22(18-12-6-2-7-13-18)21(20)17-10-4-1-5-11-17/h1-15,20-21H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRKFGJJDZVYDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(N(O1)C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride](/img/structure/B2717455.png)

![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2717459.png)

![N-(3-methylisoxazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2717468.png)

![N-(2-ethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717469.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2717470.png)